5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of a broader class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and can be carried out in various solvents, including ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . In cancer cells, it may inhibit specific kinases or enzymes involved in cell cycle regulation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.
Thiazoles: Widely used in drugs for treating allergies, hypertension, and bacterial infections.
1,2,4-triazolopyrimidines: Exhibiting antitumor, antimalarial, and anti-inflammatory properties.
Uniqueness
5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione stands out due to its unique fused ring structure, which combines the properties of both thiazole and triazole rings. This structural feature enhances its stability and allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S2/c14-9-11-12-10-13(9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIAPARIKXTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NNC(=S)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.